

Application Notes: Quantitative PCR for Measuring VPS35 mRNA Expression

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Compound of Interest

Compound Name: *vps35 protein*

Cat. No.: *B1177675*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Vacuolar protein sorting 35 (VPS35) is a key component of the retromer complex, a crucial assembly for the retrograde transport of transmembrane proteins from endosomes to the trans-Golgi network.[1][2] Dysregulation of VPS35 expression has been implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's disease, as well as in certain types of cancer.[1][2][3] Consequently, the accurate quantification of VPS35 mRNA expression is essential for understanding its physiological roles and its involvement in disease. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and widely used technique for measuring mRNA levels.[4][5] These application notes provide a detailed protocol for the quantification of VPS35 mRNA expression using a two-step RT-qPCR method.

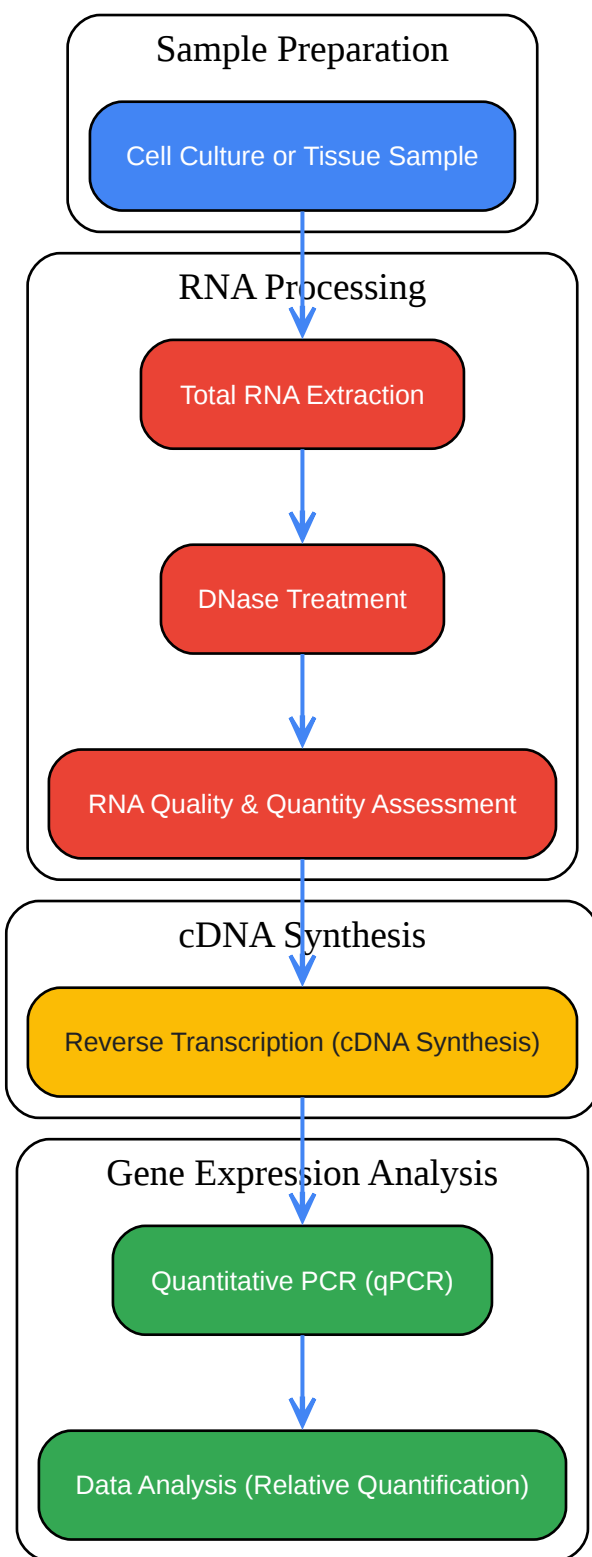
Principle of the Method

The quantification of VPS35 mRNA expression involves a two-step process:

- **Reverse Transcription (RT):** Total RNA is extracted from cells or tissues and then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[5][6] This step converts the unstable RNA into a more stable cDNA template for qPCR.

- Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR, where the amount of amplified product is measured in real-time using a fluorescent reporter.^{[7][8]} The level of fluorescence is directly proportional to the amount of initial template, allowing for the quantification of VPS35 mRNA.

Experimental Workflow

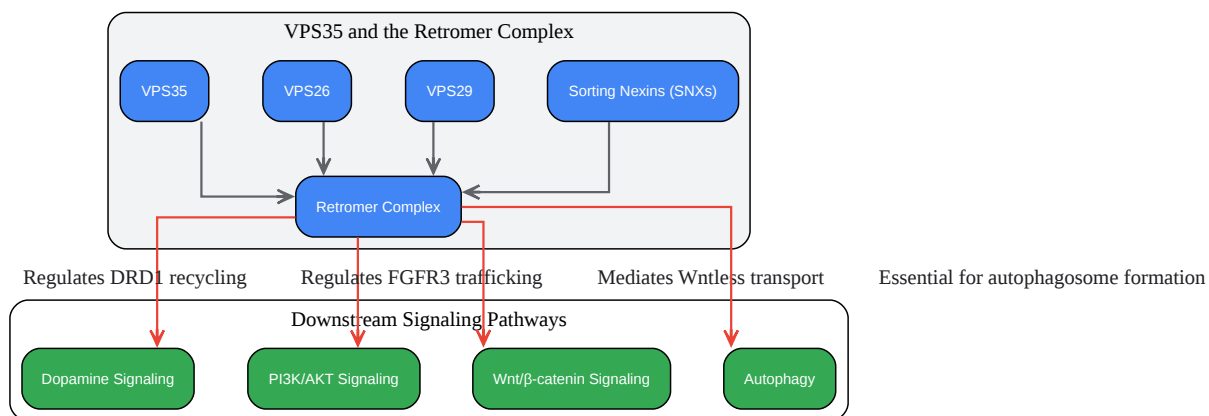


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Caption: Experimental workflow for VPS35 mRNA quantification.

Signaling Pathways Involving VPS35

VPS35 is a central component of the retromer complex and plays a role in several key signaling pathways.



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Caption: Key signaling pathways involving the VPS35-retromer complex.

Protocols

I. Total RNA Extraction

This protocol is based on a TRIzol/QIAzol reagent method.

Materials:

- Cells or tissue sample
- TRIzol or QIAzol reagent

- Chloroform
- Isopropanol
- 75% Ethanol (in RNase-free water)
- RNase-free water
- RNase-free microcentrifuge tubes
- Microcentrifuge

Procedure:

- Homogenization:
 - For cell pellets: Add 1 mL of TRIzol/QIAzol reagent per $5-10 \times 10^6$ cells and lyse by repetitive pipetting.[\[9\]](#)[\[10\]](#)
 - For tissues: Homogenize tissue in 1 mL of TRIzol/QIAzol reagent per 50-100 mg of tissue using a homogenizer.
- Phase Separation:
 - Incubate the homogenate for 5 minutes at room temperature.[\[9\]](#)
 - Add 0.2 mL of chloroform per 1 mL of TRIzol/QIAzol reagent.[\[9\]](#)
 - Cap the tube securely and shake vigorously for 15 seconds.[\[9\]](#)
 - Incubate at room temperature for 10 minutes.[\[9\]](#)
 - Centrifuge at $12,000 \times g$ for 15 minutes at 4°C .[\[9\]](#)
- RNA Precipitation:
 - Carefully transfer the upper, colorless aqueous phase to a new tube.[\[9\]](#)
 - Add 0.5 mL of isopropanol per 1 mL of TRIzol/QIAzol reagent used.

- Incubate at room temperature for 10 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.
- RNA Wash:
 - Discard the supernatant.
 - Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol/QIAzol reagent.
 - Centrifuge at 7,500 x g for 5 minutes at 4°C.
 - Discard the supernatant.
- RNA Solubilization:
 - Air-dry the pellet for 5-10 minutes. Do not over-dry.
 - Resuspend the RNA in an appropriate volume of RNase-free water.
 - Incubate at 55-60°C for 10-15 minutes to aid dissolution.

II. DNase Treatment

To remove any contaminating genomic DNA, it is crucial to perform a DNase treatment.[\[6\]](#)

Materials:

- Purified Total RNA
- DNase I and DNase I buffer
- RNase-free water
- Optional: DNase removal kit (e.g., Thermo Fisher Scientific DNA-free™ DNase Treatment and Removal Kit)

Procedure:

- In a nuclease-free tube, prepare the DNase I reaction mix:
 - Total RNA: up to 10 µg
 - 10x DNase I Buffer: 5 µL
 - DNase I: 5 µL
 - Nuclease-free water: to a final volume of 50 µL[10]
- Incubate at 37°C for 30 minutes.
- Inactivate the DNase according to the manufacturer's instructions (e.g., by adding a DNase inactivation reagent or by heat inactivation).

III. RNA Quality and Quantity Assessment

Assess the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

Parameter	Acceptable Range	Interpretation
A260/A280 Ratio	1.8 - 2.2	Indicates purity from protein contamination.
A260/A230 Ratio	> 1.8	Indicates purity from salt and organic solvent contamination.
Concentration	> 50 ng/µL	Sufficient for downstream applications.

IV. cDNA Synthesis (Reverse Transcription)

This protocol utilizes a commercial cDNA synthesis kit (e.g., Thermo Fisher Scientific High-Capacity cDNA Reverse Transcription Kit).

Materials:

- DNase-treated Total RNA

- cDNA Synthesis Kit (containing reverse transcriptase, dNTPs, primers)
- RNase-free water
- Thermal cycler

Procedure:

- Thaw all components on ice.
- Prepare the reverse transcription master mix in a nuclease-free tube on ice. For a 20 μ L reaction:
 - 10x RT Buffer: 2.0 μ L
 - 100 mM dNTP Mix: 0.8 μ L
 - 10x RT Random Primers: 2.0 μ L
 - Reverse Transcriptase: 1.0 μ L
 - RNase Inhibitor: 1.0 μ L
 - Nuclease-free water: to a final volume of 10 μ L
- Add 10 μ L of the master mix to 10 μ L of your RNA sample (up to 1 μ g) in a PCR tube.
- Gently mix and centrifuge briefly.
- Place the tubes in a thermal cycler and run the following program:
 - 25°C for 10 minutes (primer annealing)
 - 37°C for 120 minutes (reverse transcription)
 - 85°C for 5 minutes (enzyme inactivation)
- The resulting cDNA can be stored at -20°C.

V. Quantitative PCR (qPCR)

This protocol is for a SYBR Green-based qPCR assay.

Materials:

- cDNA template
- SYBR Green qPCR Master Mix
- Forward and Reverse primers for VPS35 and a reference gene (e.g., GAPDH, ACTB)
- Nuclease-free water
- qPCR plate and seals
- Real-time PCR instrument

Primer Design (Example for Human VPS35):

Gene	Forward Primer (5'-3')	Reverse Primer (5'-3')	Amplicon Size
VPS35	GAGCAGATCGTG AAGATTGCCA	TCCTTGACAGTGT AGCTCTCCA	~150 bp

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | ~226 bp |

Procedure:

- Thaw all components on ice.
- Prepare the qPCR reaction mix. For a 20 µL reaction:
 - 2x SYBR Green Master Mix: 10 µL
 - Forward Primer (10 µM): 0.5 µL
 - Reverse Primer (10 µM): 0.5 µL

- cDNA template (diluted): 2 μ L
- Nuclease-free water: 7 μ L
- Pipette the master mix into the wells of a qPCR plate.
- Add the cDNA template to the respective wells.
- Include No-Template Controls (NTC) for each primer set.
- Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.
- Run the following thermal cycling program (example):
 - Initial Denaturation: 95°C for 10 minutes
 - 40 Cycles:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute
 - Melt Curve Analysis (to check for primer-dimers and product specificity)

Data Presentation and Analysis

The most common method for relative quantification is the comparative CT ($\Delta\Delta$ CT) method.[\[11\]](#)

Data Table Structure:

Sample ID	Biological Replicate	Technical Replicate	Gene	CT Value
Control 1	1	1	VPS35	23.5
Control 1	1	2	VPS35	23.6
Control 1	1	1	GAPDH	20.1
Control 1	1	2	GAPDH	20.2
Treated 1	1	1	VPS35	22.1
Treated 1	1	2	VPS35	22.2
Treated 1	1	1	GAPDH	20.3
Treated 1	1	2	GAPDH	20.4

Calculation Steps:

- Calculate the average CT for each technical replicate.
- Calculate ΔCT for each sample: $\Delta CT = \text{Average CT (VPS35)} - \text{Average CT (Reference Gene)}$
- Calculate $\Delta\Delta CT$: $\Delta\Delta CT = \Delta CT (\text{Treated Sample}) - \Delta CT (\text{Control Sample})$
- Calculate the Fold Change in expression: $\text{Fold Change} = 2^{-\Delta\Delta CT}$

Example Calculation:

Sample	Avg CT VPS35	Avg CT GAPDH	ΔCT	$\Delta\Delta CT$	Fold Change (2- $\Delta\Delta CT$)
Control	23.55	20.15	3.40	0	1.0
Treated	22.15	20.35	1.80	-1.60	3.03

In this example, the expression of VPS35 in the treated sample is approximately 3.03 times higher than in the control sample.

Troubleshooting

Issue	Possible Cause	Solution
No amplification or high CT values	Poor RNA quality or quantity	Re-extract RNA and ensure high purity.
Inefficient reverse transcription	Optimize RT protocol, check enzyme activity.	Design new primers, optimize annealing temperature.
qPCR inhibitors present	Dilute cDNA template.	
Non-specific amplification (multiple peaks in melt curve)	Poor primer design	
Primer-dimer formation	Decrease primer concentration.	Use calibrated pipettes, be consistent.
High variability between replicates	Pipetting errors	
Inconsistent sample quality	Ensure uniform sample collection and processing.	

By following these detailed protocols and guidelines, researchers can accurately and reliably quantify VPS35 mRNA expression, contributing to a better understanding of its role in health and disease.

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